(1alpha,4bbeta,10beta)-10-Methyl 7-(Hydroxy)-1-methyl-8-methylene-Gibb-4-ene-1,10-dicarboxylic Acid Ester
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Overview
Description
(1alpha,4bbeta,10beta)-10-Methyl 7-(Hydroxy)-1-methyl-8-methylene-Gibb-4-ene-1,10-dicarboxylic Acid Ester is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1alpha,4bbeta,10beta)-10-Methyl 7-(Hydroxy)-1-methyl-8-methylene-Gibb-4-ene-1,10-dicarboxylic Acid Ester typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. These methods often incorporate advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
(1alpha,4bbeta,10beta)-10-Methyl 7-(Hydroxy)-1-methyl-8-methylene-Gibb-4-ene-1,10-dicarboxylic Acid Ester can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
(1alpha,4bbeta,10beta)-10-Methyl 7-(Hydroxy)-1-methyl-8-methylene-Gibb-4-ene-1,10-dicarboxylic Acid Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and anti-cancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of (1alpha,4bbeta,10beta)-10-Methyl 7-(Hydroxy)-1-methyl-8-methylene-Gibb-4-ene-1,10-dicarboxylic Acid Ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other gibbane derivatives and related organic molecules with similar functional groups. Examples include:
- (1alpha,4bbeta,10beta)-10-Methyl 7-(Hydroxy)-1-methyl-8-methylene-Gibb-4-ene-1,10-dicarboxylic Acid
- (1alpha,4bbeta,10beta)-10-Methyl 7-(Hydroxy)-1-methyl-8-methylene-Gibb-4-ene-1,10-dicarboxylic Acid Amide
Uniqueness
What sets (1alpha,4bbeta,10beta)-10-Methyl 7-(Hydroxy)-1-methyl-8-methylene-Gibb-4-ene-1,10-dicarboxylic Acid Ester apart is its unique combination of functional groups and its specific three-dimensional structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H26O5 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(1S,2S,3S,4R,9R,12S)-12-hydroxy-2-methoxycarbonyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-4-carboxylic acid |
InChI |
InChI=1S/C20H26O5/c1-11-9-19-10-20(11,24)8-6-13(19)12-5-4-7-18(2,17(22)23)14(12)15(19)16(21)25-3/h5,13-15,24H,1,4,6-10H2,2-3H3,(H,22,23)/t13-,14+,15+,18+,19-,20-/m0/s1 |
InChI Key |
JNTHBLSRVAEGTR-GPKIVMKLSA-N |
Isomeric SMILES |
C[C@]1(CCC=C2[C@@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)OC)C(=O)O |
Canonical SMILES |
CC1(CCC=C2C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)OC)C(=O)O |
Origin of Product |
United States |
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